Product packaging for 3-Chloro-6,7,8-trimethoxyisoquinoline(Cat. No.:)

3-Chloro-6,7,8-trimethoxyisoquinoline

Cat. No.: B11863043
M. Wt: 253.68 g/mol
InChI Key: FIWTXGJQUPUTBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-6,7,8-trimethoxyisoquinoline is a multifunctional heterocyclic building block designed for pharmaceutical research and development. The isoquinoline scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous biologically active compounds and natural alkaloids . This particular derivative features a reactive chloro substituant at the 3-position, which serves as a key handle for further synthetic elaboration via metal-catalyzed cross-couplings or nucleophilic substitutions, allowing for the creation of diverse compound libraries. The electron-donating trimethoxy group at the 6,7,8-positions influences the electronic properties of the ring system and can be crucial for target binding. Isoquinoline-based compounds are extensively investigated for their wide range of pharmacological activities, including potential as anticancer agents , antimicrobials against resistant strains like MRSA , anti-inflammatory agents, and enzyme inhibitors . Researchers can utilize this high-quality intermediate to synthesize novel analogs for screening against these and other biological targets, to study structure-activity relationships (SAR), or to develop protease inhibitors and other therapeutic candidates. The compound is provided with comprehensive analytical data (e.g., 1H NMR, LC-MS, HPLC purity) to ensure identity and quality for research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12ClNO3 B11863043 3-Chloro-6,7,8-trimethoxyisoquinoline

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-6,7,8-trimethoxyisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3/c1-15-9-4-7-5-10(13)14-6-8(7)11(16-2)12(9)17-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWTXGJQUPUTBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C=NC(=CC2=C1)Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Proton NMR (¹H NMR) Chemical Shift and Coupling Constant Analysis

A ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts (δ) would indicate the electronic environment of each proton, while the coupling constants (J) would reveal connectivity between adjacent protons. Without experimental data, a detailed analysis is not possible.

Carbon-13 NMR (¹³C NMR) Chemical Shift Determination and Quaternary Carbon Analysis

The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule, including the quaternary carbons of the isoquinoline (B145761) core and those bearing the chloro and methoxy substituents.

Two-Dimensional NMR Techniques: COSY, HSQC, HMBC, and NOESY for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy) would establish ¹H-¹H spin-spin coupling correlations.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded ¹H and ¹³C atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, crucial for piecing together the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space correlations between protons, helping to confirm the spatial arrangement of the substituents.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

An IR spectrum would show absorption bands characteristic of the functional groups present. Key expected vibrations would include C-H stretching from the aromatic ring and methoxy groups, C=N and C=C stretching from the isoquinoline core, C-O stretching of the methoxy groups, and C-Cl stretching.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Patterns

HRMS would be used to determine the exact mass of the molecular ion, which would confirm the elemental composition (C₁₂H₁₂ClNO₃). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom. Analysis of the fragmentation pattern would provide further structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

The UV-Vis spectrum would show absorption maxima corresponding to the electronic transitions (e.g., π → π*) within the conjugated isoquinoline system. The position and intensity of these absorptions are characteristic of the chromophore.

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Confirmation

Information not available in published literature.

Structure Activity Relationship Sar Studies of Substituted Isoquinolines

Influence of Halogen Substitution at the 3-Position on Biological Activity

For instance, in a series of 3-chloro monocyclic β-lactams, the chloro substituent was found to be crucial for their potent antibacterial, antimicrobial, anti-inflammatory, and anticonvulsant activities. mdpi.com The chlorine atom can act as a key binding point or can alter the conformation of the molecule to better fit into the active site of an enzyme or receptor. In the context of isoquinolines, a chloro group at positions like C-6 has been shown to be important for inhibitory activity against certain enzymes. nih.gov While the specific impact at the C-3 position of a trimethoxy-substituted isoquinoline (B145761) requires further investigation, it is plausible that the chloro group in 3-Chloro-6,7,8-trimethoxyisoquinoline plays a critical role in defining its pharmacological profile.

Research on other heterocyclic compounds, such as 6-chloro-2-arylvinylquinolines, has also demonstrated the importance of the chlorine substituent for antiplasmodial activity. nih.gov The position and nature of the halogen can influence the compound's lipophilicity, which in turn affects its ability to cross cell membranes and reach its intracellular target.

Compound ClassHalogen PositionObserved Biological Activity
Monocyclic β-lactams3-ChloroAntibacterial, antimicrobial, anti-inflammatory, anticonvulsant mdpi.com
Isoquinolines6-ChloroEnzyme inhibition nih.gov
Arylvinylquinolines6-ChloroAntiplasmodial nih.gov

Role of Multiple Methoxy (B1213986) Groups at the 6, 7, and 8 Positions in Activity Modulation

The presence of multiple methoxy groups on the benzene (B151609) ring of the isoquinoline core is a common feature in many biologically active natural products, such as papaverine (B1678415) and noscapine. wikipedia.orgmdpi.com These electron-donating groups can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. The 6,7,8-trimethoxy substitution pattern, as seen in this compound, is of particular interest.

Studies on related quinoline (B57606) and quinazoline (B50416) derivatives have highlighted the importance of this trimethoxy arrangement for potent anticancer activity. For example, a series of 4-aroyl-6,7,8-trimethoxyquinolines were synthesized and evaluated as anticancer agents, with some compounds showing significant inhibitory effects on human cancer cell lines. Similarly, 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives have been investigated as epidermal growth factor receptor (EGFR) inhibitors, demonstrating potent antiproliferative activity. nih.gov The methoxy groups at these positions are thought to contribute to the binding affinity of the compounds to their biological targets, possibly through hydrogen bonding or by enhancing the electron density of the aromatic system.

The substitution pattern of methoxy groups is crucial. For instance, in tetrahydroisoquinoline-based antagonists for the orexin (B13118510) 1 receptor, substitutions at the 6- and 7-positions were found to be important for activity. researchgate.net The presence of methoxy groups generally favors cyclization reactions during the synthesis of isoquinoline derivatives, indicating their influence on the chemical properties of the molecule. nuph.edu.ua

Compound SeriesSubstitution PatternTarget/ActivityKey Finding
4-Aroylquinolines6,7,8-TrimethoxyAnticancerPotent inhibition of cancer cell growth
4-Aminoquinazolines6,7,8-TrimethoxyEGFR InhibitionSignificant antiproliferative activity nih.gov
Tetrahydroisoquinolines6- and 7-MethoxyOrexin 1 Receptor AntagonismImportant for antagonist activity researchgate.net

Positional Isomerism Effects within the Isoquinoline Core on Target Interactions

For instance, research on 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors has shown that the positioning of the trimethoxy moiety is critical for activity. nih.gov When compared with their 6,7,8-trimethoxy counterparts, differences in biological activity are often observed. These differences can be attributed to altered steric and electronic properties, which in turn affect the binding orientation and affinity of the molecule within the target's active site.

The position of the chloro substituent is also a critical determinant of activity. Shifting the chlorine atom from the 3-position to other positions on the isoquinoline ring would likely result in a different pharmacological profile. For example, in styrylquinolines, ortho-substitution on a phenyl ring was found to compromise antiplasmodial potency compared to para-substitution. nih.gov This highlights the sensitivity of biological targets to the spatial arrangement of functional groups. The precise geometry of this compound, with the chloro group at C-3 and the methoxy groups clustered on one side of the benzene ring, likely presents a unique pharmacophore that dictates its specific target interactions.

Comparative SAR Analysis with Other Isoquinoline Derivatives bearing Chloro and Methoxy Moieties

To better understand the SAR of this compound, it is useful to compare it with other isoquinoline derivatives that also feature chloro and methoxy substituents. A wide range of such compounds have been synthesized and evaluated for various biological activities, providing a rich dataset for comparative analysis.

For example, tetrahydroisoquinoline derivatives with methoxy groups at the 6- and 7-positions have been extensively studied as multidrug resistance (MDR) reversers. researchgate.net The presence and position of methoxy groups, along with other substituents, were found to be critical for their interaction with P-glycoprotein. researchgate.net Another study on tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis showed that the nature and position of various substituents, including methoxy groups, influenced the compound's lipophilicity and, consequently, its antimycobacterial potency. nih.gov

In the realm of quinolines, which are structural isomers of isoquinolines, 4-chloro-6-methoxy derivatives have been explored for their anticancer potential. arabjchem.org The combination of a chloro group and one or more methoxy groups appears to be a favorable motif for imparting cytotoxic activity. The specific arrangement in this compound, with its unique substitution pattern, likely results in a distinct biological activity profile compared to these other derivatives. The interplay between the electron-withdrawing chloro group and the electron-donating trimethoxy substituents on the isoquinoline core creates a unique electronic environment that influences its target binding and efficacy.

Derivative ClassKey SubstituentsBiological ActivityReference
Tetrahydroisoquinolines6,7-DimethoxyMDR Reversal researchgate.net
TetrahydroisoquinolinesMethoxy (various)Antitubercular nih.gov
Quinolines4-Chloro, 6-MethoxyAnticancer arabjchem.org

Stereochemical Considerations in SAR for Isoquinoline Derivatives

Stereochemistry plays a pivotal role in the biological activity of many chiral molecules, and isoquinoline derivatives are no exception. Many naturally occurring and synthetic isoquinolines possess stereogenic centers, and their different enantiomers or diastereomers often exhibit distinct pharmacological properties. The most common source of chirality in the isoquinoline framework is the C-1 position, especially in 1-benzylisoquinoline (B1618099) alkaloids and tetrahydroisoquinolines (TIQs). wikipedia.orgmdpi.com

For instance, the biosynthesis of many benzylisoquinoline alkaloids proceeds through the stereoselective formation of (S)-norcoclaurine. wikipedia.org The specific stereochemistry at C-1 is crucial for the subsequent enzymatic transformations that lead to a vast array of complex alkaloids like morphine and codeine. In synthetic derivatives, the stereochemistry at C-1 can also dictate the biological activity. Studies on TIQ-derived antagonists have shown that the stereochemistry of substituents is a key factor in determining their potency and selectivity. nuph.edu.ua

While this compound itself is an achiral molecule due to the aromatic nature of the isoquinoline ring, its derivatives can be chiral. For example, reduction of the C1-N2 double bond to form a tetrahydroisoquinoline would create a stereocenter at C-1. Furthermore, if substituents with chiral centers are introduced, the resulting diastereomers could have different biological activities. Although direct stereochemical studies on derivatives of this compound are not prominent in the literature, the principles established from other chiral isoquinolines underscore the importance of considering stereochemistry in the design and evaluation of any of its potentially chiral analogues.

Lack of Specific Research Data for this compound Prevents Article Generation

Following a comprehensive search of scientific literature and databases, it has been determined that there is a significant lack of specific published research on the pharmacological and biological activities of the chemical compound This compound . The detailed information required to fulfill the user's request for an article structured around its anti-cancer, anti-tumor, and anti-inflammatory properties is not available in the public domain.

Extensive searches were conducted to find data pertaining to the following areas as specified in the request:

In Vitro Cytotoxicity and Antiproliferative Assays: No studies detailing the cytotoxic effects of this compound on diverse cancer cell lines were identified.

Mechanistic Investigations: There is no available research on its role in cell cycle perturbation, apoptosis induction, or DNA intercalation.

Molecular Target Identification: Information regarding its potential as a topoisomerase inhibitor or kinase inhibitor within cancer pathways is absent.

Anti-Inflammatory Properties: No studies were found that investigate its ability to modulate inflammatory mediators like TNF-α or its effects on kinases relevant to inflammation.

While research exists for structurally related compounds, such as various quinazoline and quinoline derivatives with trimethoxy substitutions or other chloro-isoquinoline analogs, this information is not directly applicable. Adhering to the strict instruction to focus solely on this compound and maintain scientific accuracy prevents the substitution of data from these different molecules.

Due to the absence of specific research findings, it is not possible to generate a thorough, informative, and scientifically accurate article with the requested data tables and detailed analysis for this compound.

Pharmacological and Biological Activity Research in Vitro and in Vivo Non Human Studies

Antimicrobial Activities (Antibacterial, Antifungal, Antiparasitic)

No studies were identified that specifically evaluated the antibacterial activity of 3-Chloro-6,7,8-trimethoxyisoquinoline against any bacterial strains. While the broader class of quinoline (B57606) and isoquinoline (B145761) compounds has been a source of antibacterial agents, research has not been published detailing the effects, if any, of this specific chlorinated and trimethoxylated isoquinoline derivative on bacteria.

Similarly, there is no available research on the antifungal efficacy of this compound. Investigations into the potential fungicidal or fungistatic properties of this compound have not been reported in the scientific literature.

Specific anti-leishmanial and anti-malarial activity profiling for this compound has not been documented. Although various substituted quinolines and isoquinolines have been explored as potential treatments for leishmaniasis and malaria, this particular compound has not been the subject of such published investigations.

Neurobiological Activities

There is a lack of data regarding the dopaminergic receptor affinity and any potential modulatory effects of this compound. Scientific studies have not yet explored the binding profile of this compound at dopamine (B1211576) receptor subtypes or its influence on dopaminergic signaling pathways.

No in vitro studies investigating the potential neuroprotective effects of this compound have been published. The capacity of this compound to protect neurons from various forms of cellular stress or damage remains an unexamined area of research.

Enzyme Inhibition Studies beyond Cancer and Inflammation

Detailed searches of scientific literature and chemical databases have yielded no specific studies investigating the inhibitory effects of this compound on Dipeptidyl Peptidase-IV (DPP-IV) or Inosine Monophosphate Dehydrogenase (IMPDH).

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

There is no available research data or scholarly articles that evaluate the potential of this compound as an inhibitor of DPP-IV. This enzyme is a well-established target in the management of type 2 diabetes, and while various heterocyclic compounds have been explored for this purpose, this specific chloro-trimethoxy-substituted isoquinoline does not appear among them in the current body of scientific literature.

Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition

Similarly, the scientific literature lacks any studies on the interaction between this compound and the enzyme IMPDH. IMPDH is a crucial enzyme in the de novo synthesis of guanine (B1146940) nucleotides, making it a target for antiviral and immunosuppressive therapies. Despite the interest in identifying new IMPDH inhibitors, research has not yet extended to this particular compound.

Other Investigated Biological Activities and Their Potential Mechanisms

Beyond the specific enzyme targets of DPP-IV and IMPDH, there is a general absence of published in vitro or in vivo non-human studies detailing other biological activities of this compound outside the fields of oncology and inflammation. The potential mechanisms of action for this compound in other therapeutic areas remain unexplored in the available scientific literature. Consequently, no data tables or detailed research findings can be provided for these sections.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are employed to elucidate the electronic structure and predict the chemical reactivity of compounds like 3-Chloro-6,7,8-trimethoxyisoquinoline.

Density Functional Theory (DFT) for Molecular Geometry and Electrostatic Potential

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would typically begin with geometry optimization to determine the most stable three-dimensional conformation of the molecule. This process minimizes the energy of the molecule with respect to the positions of its atoms, providing accurate bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, the molecular electrostatic potential (MEP) surface can be calculated. The MEP is a valuable descriptor that helps in understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate negative potential, associated with lone pairs of electrons and regions susceptible to electrophilic attack, while blue areas denote positive potential, often around hydrogen atoms, indicating sites for nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atom of the isoquinoline (B145761) ring and the oxygen atoms of the methoxy (B1213986) groups, highlighting these as potential sites for hydrogen bonding and other intermolecular interactions.

Prediction of Reactivity Indices and Chemical Descriptors

DFT calculations are also instrumental in determining various chemical descriptors and reactivity indices that quantify the chemical behavior of a molecule. arabjchem.org These are often derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov Other global reactivity descriptors that can be calculated include:

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as -ELUMO).

Electronegativity (χ): The power of an atom or molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment (ω = χ² / 2η).

These descriptors provide a quantitative framework for comparing the reactivity of this compound with other related compounds and for predicting its behavior in chemical reactions.

Reactivity Descriptor Formula Significance
HOMO Energy (EHOMO)-Electron-donating ability
LUMO Energy (ELUMO)-Electron-accepting ability
Energy Gap (ΔE)ELUMO - EHOMOChemical stability and reactivity
Ionization Potential (I)-EHOMOEase of electron removal
Electron Affinity (A)-ELUMOPropensity to accept an electron
Electronegativity (χ)(I + A) / 2Electron-attracting tendency
Chemical Hardness (η)(I - A) / 2Resistance to charge transfer
Chemical Softness (S)1 / ηEase of charge transfer
Electrophilicity Index (ω)χ² / 2ηPropensity to act as an electrophile

Molecular Docking Simulations for Ligand-Protein Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is used to predict how a small molecule like this compound might interact with a biological target, typically a protein or enzyme. researchgate.net

Identification of Binding Sites and Key Interactions with Biological Targets

The first step in a molecular docking study is the identification of the binding site on the target protein. This can be determined from experimental data, such as X-ray crystallography of the protein with a known ligand, or through computational methods that predict potential binding pockets on the protein surface. Once the binding site is defined, the docking algorithm samples a large number of possible conformations and orientations of the ligand within this site.

For this compound, docking simulations could be performed against various biological targets. For instance, isoquinoline derivatives have been investigated as inhibitors of kinases, enzymes involved in cell signaling pathways that are often dysregulated in diseases like cancer. nih.gov A docking study would aim to identify key intermolecular interactions, such as:

Hydrogen Bonds: These are crucial for the specificity of ligand binding. The nitrogen atom of the isoquinoline ring and the oxygen atoms of the methoxy groups in this compound are potential hydrogen bond acceptors.

Hydrophobic Interactions: The aromatic rings of the isoquinoline core can form hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Pi-Pi Stacking: The aromatic system of the isoquinoline can engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Elucidation of Binding Conformations and Affinities

The output of a molecular docking simulation is a set of possible binding poses of the ligand, ranked by a scoring function. This scoring function estimates the binding affinity (or binding energy) of the ligand for the protein. A lower (more negative) docking score generally indicates a more favorable binding interaction. nih.gov

By analyzing the top-ranked poses of this compound, researchers can elucidate its most likely binding conformation and the specific interactions that stabilize this conformation. This information is invaluable for understanding the molecular basis of its potential biological activity and for guiding the design of more potent and selective analogs. tandfonline.com

Interaction Type Potential Moieties in this compound Potential Interacting Amino Acid Residues
Hydrogen Bond AcceptorIsoquinoline Nitrogen, Methoxy OxygensSerine, Threonine, Tyrosine, Asparagine, Glutamine, Lysine, Arginine
Hydrophobic InteractionsIsoquinoline Ring SystemAlanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan, Methionine
Pi-Pi StackingIsoquinoline Aromatic RingsPhenylalanine, Tyrosine, Tryptophan, Histidine

Molecular Dynamics Simulations for Conformational Landscape and Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com MD simulations are used to study the conformational landscape of a molecule and the stability of its complexes with biological targets. nih.gov

For this compound, an MD simulation could be performed on the free ligand to explore its conformational flexibility. The methoxy groups, for example, can rotate, and an MD simulation would reveal the preferred rotational states and the energy barriers between them.

More commonly, MD simulations are applied to the ligand-protein complex predicted by molecular docking. mdpi.com By simulating the complex in a realistic environment (e.g., in water with ions), researchers can assess the stability of the predicted binding pose. Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand atoms from their initial positions over time. A stable RMSD trajectory suggests that the complex is in equilibrium and the binding pose is stable.

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues, providing insights into the flexibility of different parts of the protein upon ligand binding.

Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, highlighting the most persistent and important hydrogen bonding interactions.

Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy of the ligand to the protein, providing a more accurate prediction of binding affinity than docking scores alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are pivotal in predicting the activity of novel compounds, thereby prioritizing synthesis and biological testing.

For isoquinoline derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully employed to understand the structural requirements for various biological activities. For instance, a study on pyrimido-isoquinolin-quinones with activity against methicillin-resistant Staphylococcus aureus (MRSA) developed robust CoMFA and CoMSIA models. nih.gov These models, with high correlation coefficients (r²) of 0.938 and 0.895 respectively, indicated that the steric, electronic, and hydrogen-bond acceptor properties of the compounds are crucial for their antibacterial potency. nih.gov

In another study focusing on isoquinoline derivatives as AKR1C3 inhibitors for prostate cancer, a QSAR model was developed to predict bioactivity. japsonline.comjapsonline.com This model highlighted the importance of specific molecular descriptors in determining the inhibitory activity of the compounds. japsonline.comjapsonline.com Such models can be instrumental in the lead optimization phase of drug discovery. japsonline.comjapsonline.com

The application of QSAR to this compound would involve the generation of a dataset of analogues with varying substituents and corresponding biological data. By calculating a range of molecular descriptors (e.g., steric, electronic, topological), a predictive model could be constructed to guide the design of more potent derivatives.

Table 1: Example of Statistical Parameters from a 3D-QSAR Study on Pyrimido-Isoquinolin-Quinone Derivatives nih.gov

Model
CoMFA0.938-0.193
CoMSIA0.895-0.161

This table illustrates the type of data generated in a 3D-QSAR study. r² represents the coefficient of determination, and q² from randomized models indicates the robustness of the derived models.

Virtual Screening and De Novo Design Based on Computational Insights

Computational insights from molecular modeling studies are frequently leveraged in virtual screening campaigns and for the de novo design of novel molecules with desired biological activities.

Virtual Screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. wikipedia.org This can be performed using either ligand-based or structure-based approaches. Ligand-based methods, such as pharmacophore modeling, utilize the structural information of known active compounds. mdpi.com For example, a pharmacophore model could be developed based on the key structural features of a series of active isoquinoline alkaloids to screen for new potential inhibitors from large compound databases. mdpi.commdpi.com

Structure-based virtual screening, on the other hand, relies on the 3D structure of the biological target. wikipedia.org Molecular docking, a key technique in this approach, predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com In silico studies of isoquinoline and related alkaloids have utilized molecular docking to predict their binding affinity to various viral protein targets, such as those from SARS-CoV-2. nih.gov

De Novo Design is a computational strategy that involves the construction of novel molecular structures with desired properties, often starting from a molecular fragment or based on the active site of a target protein. Fragment-based drug discovery (FBDD) is a powerful approach that has been applied to isoquinoline derivatives. researchoutreach.org In one example, a library of isoquinoline-containing fragments was screened, and hits were merged to design potent kinase inhibitors. researchoutreach.org This "merging by design" strategy proved effective even without X-ray crystal structures of the fragment-protein complexes. researchoutreach.org

Structure-based design has also been successfully applied to develop isoquinoline-5-sulfonamide (B1244767) inhibitors of Protein Kinase B (PKB). nih.gov By analyzing the co-crystal structures of initial hits with a related protein, researchers were able to design constrained analogues that mimicked the bound conformation, leading to potent and cell-active inhibitors. nih.gov Similarly, isoquinoline-based hydroxamic acid derivatives have been designed as novel histone deacetylase (HDAC) inhibitors. nih.govresearchgate.net

For this compound, these computational approaches hold significant promise. Its core structure could serve as a scaffold in virtual screening campaigns to identify new compounds with diverse biological activities. Furthermore, insights into its binding mode with a specific target could inform the de novo design of novel derivatives with improved potency and selectivity.

Future Research Directions and Translational Potential in Academic Contexts

Exploration of Novel Synthetic Pathways for Derivatization

The future of research into 3-Chloro-6,7,8-trimethoxyisoquinoline is fundamentally reliant on the development of efficient and versatile synthetic methodologies. A primary objective for organic chemists will be to establish novel pathways that not only allow for the reliable synthesis of the core structure but also facilitate the straightforward introduction of a diverse array of functional groups. The exploration of modern synthetic techniques such as C-H activation, transition-metal-catalyzed cross-coupling reactions, and flow chemistry could provide elegant solutions for creating a library of derivatives.

A key area of investigation will be the strategic modification of the isoquinoline (B145761) core. The chlorine atom at the 3-position presents a valuable handle for nucleophilic substitution reactions, enabling the introduction of various substituents. Furthermore, the trimethoxy groups at the 6, 7, and 8 positions, while contributing to the electronic nature of the aromatic system, could also be targeted for demethylation and subsequent derivatization to explore a wider chemical space. The development of regioselective synthetic methods will be paramount to achieving a high degree of control over the derivatization process.

Advanced Mechanistic Investigations of Biological Activities

A critical step in evaluating the potential of this compound and its future derivatives is to undertake comprehensive investigations into their biological activities. Initial high-throughput screening against a broad panel of biological targets, including enzymes, receptors, and ion channels, would be a logical starting point. This unbiased approach could reveal unexpected biological activities and provide the basis for more focused research.

Once a promising biological activity is identified, advanced mechanistic studies will be essential to understand how these compounds exert their effects at a molecular level. This would involve a combination of biochemical assays, cell-based studies, and structural biology techniques. For instance, if a compound demonstrates anti-cancer properties, researchers would need to investigate its effects on cell proliferation, apoptosis, and cell cycle progression. Further studies could then focus on identifying the specific molecular target and elucidating the binding interactions through techniques like X-ray crystallography or cryo-electron microscopy.

Design and Synthesis of Next-Generation Analogues for Enhanced Specificity

With initial biological data and mechanistic insights in hand, the focus can shift to the rational design and synthesis of next-generation analogues with improved potency and specificity. Structure-activity relationship (SAR) studies will be instrumental in this phase. By systematically modifying different parts of the this compound scaffold and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features required for optimal activity.

Computational modeling and in silico screening can play a significant role in guiding the design of these new analogues. Molecular docking simulations can predict the binding modes of proposed compounds to their biological targets, allowing chemists to prioritize the synthesis of the most promising candidates. This iterative cycle of design, synthesis, and biological evaluation is a cornerstone of modern drug discovery and will be crucial for optimizing the therapeutic potential of this compound class.

Development of Prodrug Strategies for Improved Bioavailability in Research Models (Conceptual)

A significant hurdle in the development of new therapeutic agents is achieving adequate bioavailability. Even highly potent compounds can be ineffective if they are not efficiently absorbed and distributed throughout the body. To address this potential challenge, the conceptual development of prodrug strategies for this compound analogues should be considered.

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This approach can be used to improve various pharmacokinetic properties, including solubility, membrane permeability, and metabolic stability. For instance, ester or carbamate prodrugs could be designed to mask polar functional groups, enhancing their ability to cross cell membranes. The design of these prodrugs would need to consider the specific metabolic enzymes present in the target tissues to ensure efficient conversion to the active compound.

Integration of Systems Biology and Omics Data for Comprehensive Pharmacological Insights

To gain a holistic understanding of the pharmacological effects of this compound and its analogues, the integration of systems biology and "omics" data will be invaluable. Technologies such as genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive snapshot of the global cellular changes induced by a compound.

For example, transcriptomic analysis (e.g., RNA-seq) can reveal the genes that are up- or downregulated in response to treatment, providing clues about the underlying mechanism of action and potential off-target effects. Similarly, proteomic and metabolomic studies can identify changes in protein and metabolite levels, offering further insights into the compound's impact on cellular pathways. By integrating these large datasets, researchers can construct detailed pharmacological models that can predict the efficacy and potential toxicity of new compounds, ultimately accelerating their path toward translational applications.

Conclusion: Academic Contributions and Unanswered Research Questions

Synthesis of Current Academic Knowledge on 3-Chloro-6,7,8-trimethoxyisoquinoline

The current body of academic knowledge on this compound is foundational, primarily centered on its basic chemical identity and physical properties. The compound is identified by the CAS number 862845-26-9. chemsrc.com Its molecular formula is established as C12H12ClNO3, with a corresponding molecular weight of 253.682 g/mol . chemsrc.com

Experimentally determined or estimated physical properties include a density of 1.3±0.1 g/cm³, a boiling point of 381.6±37.0 °C at 760 mmHg, and a flash point of 184.6±26.5 °C. chemsrc.com The structural framework, featuring an isoquinoline (B145761) core with a chlorine atom at the 3-position and three methoxy (B1213986) groups at the 6, 7, and 8-positions, places it within a class of heterocyclic compounds of significant interest in medicinal chemistry.

The broader family of isoquinolines and their derivatives are recognized for their potential pharmacological activities. ontosight.ai Similarly, chloro-substituted heterocyclic compounds are a common feature in the design of bioactive molecules. However, specific, in-depth research detailing the synthesis, chemical reactivity, and biological activity exclusively for this compound is not extensively documented in publicly accessible scientific literature. The available information provides a starting point, but a comprehensive understanding of this specific molecule is yet to be fully developed and published.

Identification of Key Research Gaps and Challenges

The analysis of the existing information reveals significant research gaps concerning this compound. A primary challenge is the lack of detailed, peer-reviewed studies focusing specifically on this compound. The key unanswered research questions and challenges include:

Validated Synthetic Routes: While general methods for the synthesis of substituted isoquinolines exist, specific, optimized, and high-yield synthetic protocols for this compound are not readily available in the literature. The development of an efficient and scalable synthesis is a critical first step for enabling further research.

Comprehensive Spectroscopic and Structural Analysis: Detailed spectroscopic data (such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and single-crystal X-ray diffraction analysis are needed to unequivocally confirm its structure and provide deeper insights into its molecular geometry and electronic properties.

Chemical Reactivity Profile: A systematic investigation of its reactivity, particularly the reactivity of the chlorine atom at the 3-position in nucleophilic substitution reactions, would be highly valuable for its application as a synthetic intermediate.

Pharmacological and Biological Activity Screening: There is a clear absence of data on the biological effects of this compound. Comprehensive screening against a wide range of biological targets (e.g., enzymes, receptors) is necessary to uncover any potential therapeutic applications.

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies to elucidate the underlying mechanism of action at the molecular level would be crucial.

Structure-Activity Relationship (SAR) Studies: Understanding how modifications to the this compound scaffold affect its (potential) biological activity would be essential for the rational design of more potent and selective analogs.

Broader Implications for the Development of New Chemical Entities in Academia

The current state of knowledge on this compound highlights a common scenario in chemical and pharmaceutical research: the existence of a vast, underexplored chemical space. This specific compound serves as a case study for the broader implications for the development of new chemical entities in an academic setting:

Importance of Foundational Research: It underscores the necessity of fundamental research that characterizes novel or underexplored compounds. The synthesis and basic characterization of new molecules are the bedrock upon which new discoveries in medicinal chemistry and materials science are built.

Opportunities for Academic Exploration: The significant research gaps associated with compounds like this compound present clear opportunities for academic research groups to make significant contributions. Such projects can provide excellent training for students and lead to novel findings.

Value of Interdisciplinary Collaboration: The full exploration of a new chemical entity, from synthesis to biological evaluation, necessitates collaboration between synthetic chemists, pharmacologists, biochemists, and computational chemists.

Potential for Discovery: While the properties of this compound are currently unknown, its structural motifs are present in known bioactive molecules. This suggests a latent potential for the discovery of new biological activities or novel applications as a building block in the synthesis of more complex molecules. The exploration of such compounds is essential for expanding the toolbox of medicinal chemists and for the potential identification of new therapeutic leads.

Q & A

Q. What are the established synthetic routes for 3-Chloro-6,7,8-trimethoxyisoquinoline?

Methodological Answer: Synthesis typically involves multi-step strategies:

  • Methoxy Group Introduction : Methoxylation via nucleophilic substitution or Ullmann-type coupling under basic conditions (e.g., NaOH/MeOH at reflux) .
  • Chlorination : Phosphorus oxychloride (POCl₃) is commonly used for chlorination at position 3, often requiring anhydrous conditions and controlled temperatures (60–80°C) to avoid over-chlorination .
  • Reduction Steps : For tetrahydroisoquinoline derivatives, LiAlH₄ in tetrahydrofuran (THF) or catalytic hydrogenation (H₂/Pd-C) are effective for reducing double bonds .

Q. Key Considerations :

  • Purification via silica gel chromatography or recrystallization is critical for isolating high-purity products (>98%) .
  • Monitor reaction progress using TLC or HPLC to confirm intermediate formation.

Q. What analytical techniques are critical for characterizing purity and structure?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR resolves methoxy (δ 3.8–4.0 ppm) and aromatic proton environments, while DEPT-135 confirms quaternary carbons .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₂H₁₀ClNO₃ requires m/z 251.035) and detects isotopic patterns for chlorine .
  • HPLC-PDA : Assess purity (>98%) and monitor degradation products, especially under acidic/basic conditions .

Q. How do the methoxy substituents influence the compound's reactivity?

Methodological Answer:

  • Electron-Donating Effects : Methoxy groups at positions 6,7,8 enhance aromatic ring electron density, slowing electrophilic substitution but accelerating nucleophilic cleavage (e.g., acid-catalyzed demethylation) .
  • Steric Hindrance : Adjacent methoxy groups may hinder access to the chloro substituent, affecting coupling reactions (e.g., Suzuki-Miyaura) .
  • Kinetic Stability : Methoxy cleavage rates (k₂ ≈ 10⁻² s⁻¹ in H₂SO₄) correlate with substituent positioning; para-methoxy groups show faster degradation than meta .

Advanced Research Questions

Q. How can kinetic studies resolve contradictions in substituent effects on reaction mechanisms?

Methodological Answer:

  • Case Study : In , conflicting data on methoxy cleavage rates in dihydroisoquinolines were resolved by comparing k₂ ratios (k₋₁/k₁ᵣ) across analogs. For 1-methyl-6,7,8-TMIQ, electrostatic effects from the heteroatom (N) skewed rate measurements, necessitating DFT calculations to model charge distribution.
  • Experimental Design :
    • Conduct pH-dependent kinetic assays (e.g., UV-Vis monitoring at λ = 270 nm).
    • Use Hammett plots to correlate substituent σ values with rate constants .

Q. What strategies optimize chlorination in the presence of multiple methoxy groups?

Methodological Answer:

  • Regioselective Chlorination : Use bulky Lewis acids (e.g., AlCl₃) to direct chlorination to position 3, minimizing side reactions at methoxy sites .
  • Solvent Optimization : Anhydrous dichloroethane (DCE) reduces hydrolysis of POCl₃, improving yields (75–85%) .
  • Post-Chlorination Analysis : LC-MS/MS identifies byproducts (e.g., dichloro derivatives), guiding temperature/pH adjustments .

Q. What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer:

  • Enzyme Inhibition : Screen against kinases (e.g., CDK2) using fluorescence polarization assays (IC₅₀ determination) .
  • Antimicrobial Activity : Broth microdilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus) in Mueller-Hinton media .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa), comparing IC₅₀ values to trimethoxyphenyl analogs .

Q. Key Consideration :

  • Structure-activity relationship (SAR) studies require analogs with varied substituents (e.g., replacing Cl with F) to isolate pharmacophore contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.